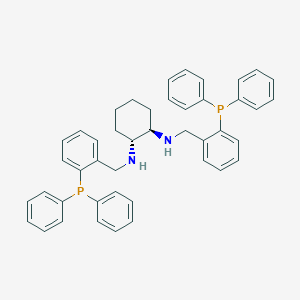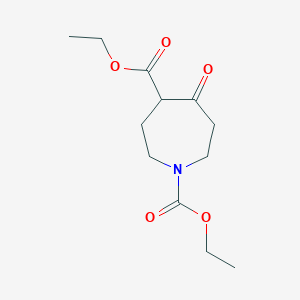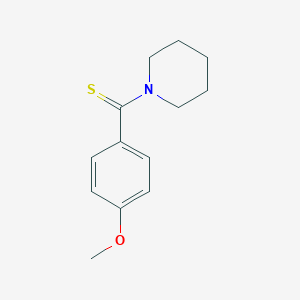
1-(4-Methoxybenzothioyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzothioyl)piperidine, also known as MBTBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBTBP is a piperidine derivative that has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methoxybenzothioyl)piperidine is not fully understood. However, it has been proposed that 1-(4-Methoxybenzothioyl)piperidine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that 1-(4-Methoxybenzothioyl)piperidine may act as an antioxidant and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxybenzothioyl)piperidine has been found to possess various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. 1-(4-Methoxybenzothioyl)piperidine has also been found to possess anticonvulsant properties and can protect against seizures induced by various agents. Additionally, 1-(4-Methoxybenzothioyl)piperidine has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methoxybenzothioyl)piperidine in lab experiments is its ability to modulate neurotransmitter activity, making it a potential candidate for the treatment of neurological disorders. However, one limitation is the lack of clinical studies on the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans.
Direcciones Futuras
There are several future directions for the research of 1-(4-Methoxybenzothioyl)piperidine. One area of interest is the development of 1-(4-Methoxybenzothioyl)piperidine analogs with improved pharmacological properties. Another direction is the investigation of the potential use of 1-(4-Methoxybenzothioyl)piperidine in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans need to be further studied to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-Methoxybenzothioyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses various biochemical and physiological effects and has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(4-Methoxybenzothioyl)piperidine and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-(4-Methoxybenzothioyl)piperidine can be synthesized using a multi-step process starting with 4-methoxybenzaldehyde. The first step involves the reaction of 4-methoxybenzaldehyde with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with piperidine to form 4-methoxybenzoylpiperidine. Finally, the thioamide group is introduced by reacting 4-methoxybenzoylpiperidine with Lawesson's reagent to form 1-(4-Methoxybenzothioyl)piperidine.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzothioyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. 1-(4-Methoxybenzothioyl)piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
42285-17-6 |
|---|---|
Nombre del producto |
1-(4-Methoxybenzothioyl)piperidine |
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
CYUHVSHBDSLRNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



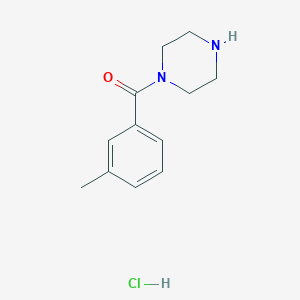
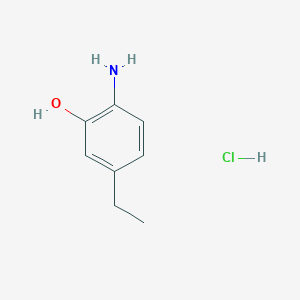
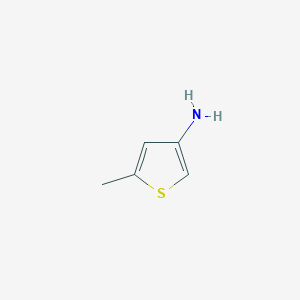
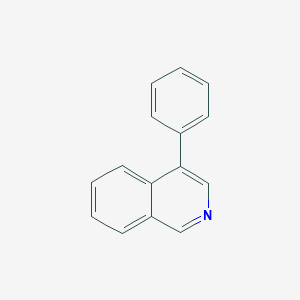

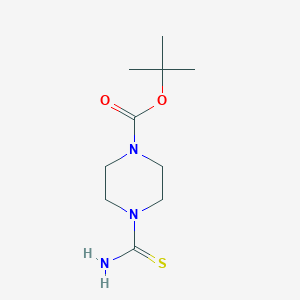
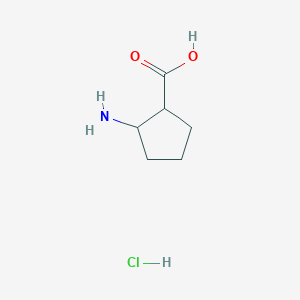

![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
